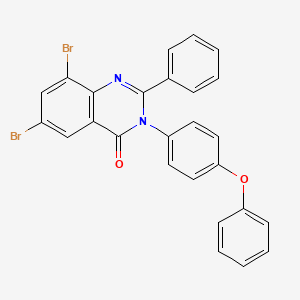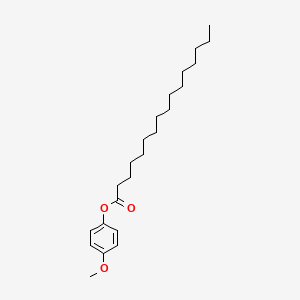
4-Methoxyphenyl palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl palmitate is an ester compound formed from the reaction of 4-methoxyphenol and palmitic acid. It is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl palmitate typically involves the esterification of 4-methoxyphenol with palmitic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyphenyl palmitate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 4-methoxyphenol and palmitic acid.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxyphenyl palmitate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 4-Methoxyphenol and palmitic acid.
Oxidation: 4-Hydroxyphenyl palmitate.
Reduction: 4-Methoxyphenyl palmitol.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl palmitate has several applications in scientific research:
Cosmetics: It is used as an emollient and skin conditioning agent in various cosmetic formulations.
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Biology: It is used in studies related to lipid metabolism and enzyme activity.
Industry: It is employed in the production of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl palmitate involves its interaction with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in cosmetic formulations where it enhances skin hydration and barrier function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl acetate: An ester formed from 4-methoxyphenol and acetic acid.
4-Methoxyphenyl butyrate: An ester formed from 4-methoxyphenol and butyric acid.
4-Methoxyphenyl stearate: An ester formed from 4-methoxyphenol and stearic acid.
Uniqueness
4-Methoxyphenyl palmitate is unique due to its long-chain fatty acid component (palmitic acid), which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring enhanced lipid solubility and stability.
Eigenschaften
CAS-Nummer |
90149-62-5 |
|---|---|
Molekularformel |
C23H38O3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(4-methoxyphenyl) hexadecanoate |
InChI |
InChI=1S/C23H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(24)26-22-19-17-21(25-2)18-20-22/h17-20H,3-16H2,1-2H3 |
InChI-Schlüssel |
UDMRVBPWHHNBPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



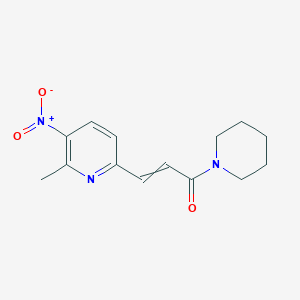
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
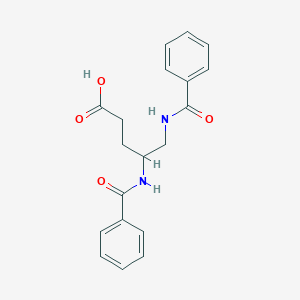
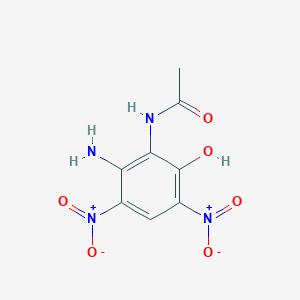
methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)
![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)


![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
